(s)-1-Cyclobutyl-2-methylpiperazine
Description
(S)-1-Cyclobutyl-2-methylpiperazine is a chiral piperazine derivative characterized by a cyclobutyl group at position 1 and a methyl group at position 2 of the piperazine ring, with an S-configuration at the stereogenic center (C2) . Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms, widely utilized in medicinal chemistry due to their versatility in drug design.
This compound is structurally related to pharmacologically active piperazine derivatives, such as those targeting central nervous system (CNS) receptors, antimicrobial agents, and analgesics . Its synthesis typically involves stereoselective methods, such as asymmetric alkylation or enzymatic resolution, to achieve the desired (S)-configuration .
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S)-1-cyclobutyl-2-methylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-8-7-10-5-6-11(8)9-3-2-4-9/h8-10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
VEPASEYGWRUBSU-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2CCC2 |
Canonical SMILES |
CC1CNCCN1C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-Cyclobutyl-2-methylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with 2-methylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(s)-1-Cyclobutyl-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or alcohols.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of various substituted piperazines depending on the substituent used.
Scientific Research Applications
(s)-1-Cyclobutyl-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-1-Cyclobutyl-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of (S)-1-Cyclobutyl-2-methylpiperazine with structurally related piperazine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | C₉H₁₈N₂ | 154.25 | 1-Cyclobutyl, 2-methyl | 1.8 | 12.3 (low) |
| 2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 2-Methyl | -0.5 | 220 (high) |
| 1-(2-Butyl)piperazine | C₈H₁₈N₂ | 142.24 | 1-sec-Butyl | 1.5 | 45.0 (moderate) |
| 1-(2-Cyanobenzyl)piperazine | C₁₂H₁₅N₃ | 201.27 | 2-Cyanobenzyl | 2.3 | 8.7 (low) |
| (2S)-1,4-Dimethyl-2-isopropylpiperazine | C₉H₂₀N₂ | 156.27 | 1,4-Dimethyl, 2-isopropyl | 2.0 | 10.5 (low) |
Key Observations :
- Cyclobutyl vs.
- Stereochemistry : The (S)-configuration at C2 distinguishes it from racemic analogs, which may exhibit reduced efficacy or divergent pharmacological profiles .
- Lipophilicity: The cyclobutyl group contributes to moderate lipophilicity (logP ~1.8), positioning it between hydrophilic 2-methylpiperazine (logP -0.5) and highly lipophilic 1-(2-cyanobenzyl)piperazine (logP 2.3) .
Antimicrobial and Anticancer Activity
- 1-(2-Cyanobenzyl)piperazine: The electron-withdrawing cyano group enhances interactions with bacterial enzymes, showing efficacy against Gram-positive pathogens .
Biological Activity
(S)-1-Cyclobutyl-2-methylpiperazine is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to a piperazine ring, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 127.21 g/mol. Its stereochemistry is significant, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an agonist or antagonist depending on the specific receptor it binds to, modulating their activity and leading to diverse biological effects. For instance, it has been noted for its potential as a histamine H3 receptor antagonist, which could have implications in treating cognitive disorders and obesity by influencing neurotransmitter release such as dopamine and norepinephrine.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. In a high-throughput screening study against Mycobacterium tuberculosis, the compound demonstrated significant inhibitory activity, with minimal inhibitory concentration (MIC) values indicating potent efficacy at low concentrations .
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | <20 | Active against M. tuberculosis |
| 4PP-1 | 6.3 | Initial hit |
| 4PP-2 | 2.0 | Improved activity |
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects, particularly in relation to histamine receptors. As a selective H3 receptor antagonist, it has shown promise in modulating neurotransmitter release, which could be beneficial in treating conditions related to neurotransmitter dysregulation.
Case Studies
One notable study highlighted the efficacy of this compound in reducing M. tuberculosis growth in vitro. The research involved testing various analogs and assessing their potency against resistant strains of the bacteria. The study confirmed that modifications to the compound's structure could enhance its biological activity while maintaining low cytotoxicity levels against human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
